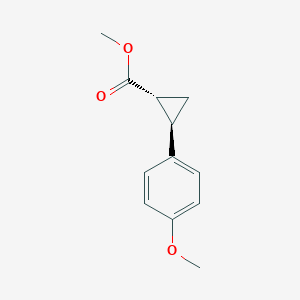![molecular formula C52H55N3O4 B13356915 3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B13356915.png)
3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. This particular compound is characterized by its multiple butoxy groups, which enhance its solubility and processability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dibutoxycarbazole.
Coupling Reaction: The 3,6-dibutoxycarbazole is then subjected to a coupling reaction with a suitable carbazole derivative under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials for organic electronics, such as OLEDs and photovoltaic cells
Mécanisme D'action
The mechanism of action of 3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole involves its interaction with molecular targets and pathways. In organic electronics, it functions as a hole-transporting material, facilitating the movement of positive charges within devices. The butoxy groups enhance its solubility and processability, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di-tert-butylcarbazole: Known for its high thermal stability and use in OLEDs.
3,6-Dimethylcarbazole: Used in the synthesis of polymers and other advanced materials.
3,6-Dibromocarbazole: Utilized in cross-coupling reactions to form more complex structures.
Uniqueness
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole is unique due to its multiple butoxy groups, which enhance its solubility and processability compared to other carbazole derivatives. This makes it particularly valuable in the development of advanced materials for organic electronics.
Propriétés
Formule moléculaire |
C52H55N3O4 |
|---|---|
Poids moléculaire |
786.0 g/mol |
Nom IUPAC |
3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole |
InChI |
InChI=1S/C52H55N3O4/c1-5-9-25-56-37-15-21-49-43(31-37)44-32-38(57-26-10-6-2)16-22-50(44)54(49)35-13-19-47-41(29-35)42-30-36(14-20-48(42)53-47)55-51-23-17-39(58-27-11-7-3)33-45(51)46-34-40(18-24-52(46)55)59-28-12-8-4/h13-24,29-34,53H,5-12,25-28H2,1-4H3 |
Clé InChI |
AKHPLNHSCBRKCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OCCCC)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)N7C8=C(C=C(C=C8)OCCCC)C9=C7C=CC(=C9)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)
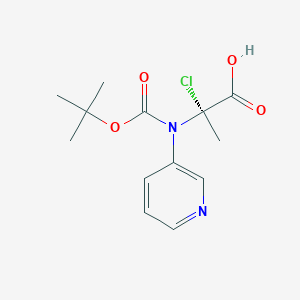
![6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356857.png)
![N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356865.png)
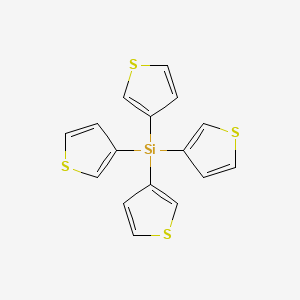
![Methyl 7-(trifluoromethyl)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13356885.png)
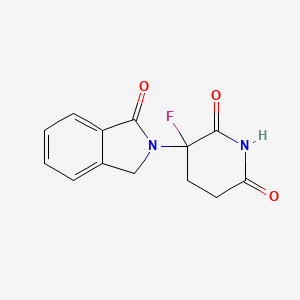
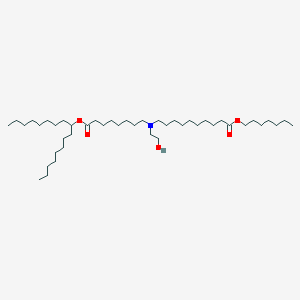
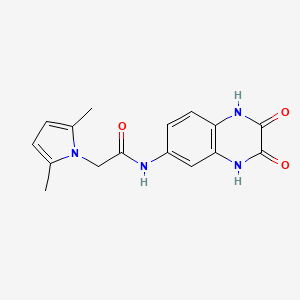
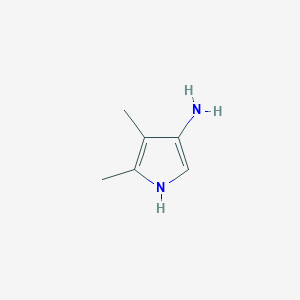

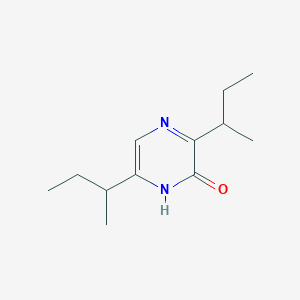
![N-[3-(5-methyl-1H-tetraazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356926.png)
